molecular formula C19H23N3O4 B2769232 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 898423-01-3

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2769232
CAS RN: 898423-01-3
M. Wt: 357.41
InChI Key: WLSLCFZBPNBJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Colorimetric Sensors

One research avenue involves the development of multifunctional Schiff bases derived from quinoline structures, demonstrating applications as fluorescence sensors for metal ions like Al³⁺ and colorimetric sensors for anions such as CN⁻. These compounds have been successfully applied in aqueous media and even in bioimaging, highlighting their versatility and sensitivity within environmental and biological contexts (Lee et al., 2014).

Synthesis and Characterization of Quinoxaline Derivatives

Another area of application is in the synthesis and characterization of organic salts and quinoxaline derivatives. These efforts aim to explore the pharmacological potentials of these compounds, leveraging their unique structural properties for potential therapeutic benefits. Studies have detailed the synthesis processes, structural characterization, and potential applications in creating new compounds within this class, indicating the ongoing interest in exploring the versatile chemistry of quinoline derivatives (Faizi et al., 2018).

Pharmacological Applications

The pharmacological applications of quinoline derivatives are significant, with research focusing on their potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. The synthesis and study of tetracyclic quinoxaline derivatives, for example, have led to the identification of compounds with potent binding affinities to serotonin and dopamine receptors, offering promising avenues for therapeutic intervention (Li et al., 2014).

Antimicrobial and Anticancer Activities

Quinoline derivatives have also been synthesized and evaluated for their antimicrobial and anticancer activities. These studies often involve the modification of the quinoline structure to enhance biological activity and specificity towards various bacterial strains and cancer cell lines, demonstrating the compound class's potential in developing new therapeutic agents (Wang et al., 2009).

properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-16-6-5-13-10-14(9-12-3-1-7-22(16)17(12)13)21-19(25)18(24)20-11-15-4-2-8-26-15/h9-10,15H,1-8,11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSLCFZBPNBJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.